Product packaging for Versal 150(Cat. No.:CAS No. 63957-70-0)

Versal 150

Cat. No.: B13125636
CAS No.: 63957-70-0
M. Wt: 59.988 g/mol
InChI Key: VXAUWWUXCIMFIM-UHFFFAOYSA-M
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Description

Nomenclature, Polymorphism, and Related Aluminum Oxyhydroxides

The compound AlO(OH) exists in nature in two well-defined crystalline phases: boehmite (γ-AlO(OH)) and diaspore (B1175340) (α-AlO(OH)). wikipedia.org Pseudoboehmite is recognized as a less-ordered, nanocrystalline form of boehmite, possessing similar structural layers but differing in the relative intensities of its X-ray diffraction pattern. wikipedia.orgtsijournals.com The term "gamma-Aluminum Oxide Hydroxide" is often used interchangeably with boehmite. nih.gov

Related aluminum compounds include aluminum hydroxide (B78521) (Al(OH)₃), which exists in several polymorphs: gibbsite (also known as hydrargillite), bayerite, doyleite, and nordstrandite. wikipedia.orgatamanchemicals.comwikiwand.comataman-chemicals.com These polymorphs differ in the stacking arrangement of their hydroxyl layers. Aluminum oxide (Al₂O₃), or alumina (B75360), is another closely related compound, with corundum being a prominent crystalline form. wikipedia.orgfishersci.nonih.gov Aluminum oxyhydroxides and hydroxides are major components of bauxite, the primary ore for aluminum production. wikipedia.orgwikipedia.org

Historical Context of Pseudoboehmite Research

The name pseudoboehmite was introduced by Calvet et al. in 1952 following their synthesis of a pure aluminum hydroxide gel. wikipedia.org Their research highlighted the similarities in the X-ray diffraction pattern between this synthetic gel and natural boehmite, while also noting distinct differences in peak intensities. wikipedia.org This early work laid the foundation for understanding the structural nuances of this nanocrystalline phase, differentiating it from the more ordered boehmite. Historically, research into aluminum compounds, including hydroxides and oxyhydroxides, has been driven by their natural abundance and diverse potential applications, ranging from traditional uses in water purification and as antacids to their role in material science. wikipedia.orgatamanchemicals.comepa.gov

Current Academic Significance and Research Trends Pertaining to Versal 150

Pseudoboehmite, including materials like this compound, continues to be a subject of significant academic and industrial research due to its critical role as a precursor for transition aluminas, particularly gamma-alumina (γ-Al₂O₃). guidechem.comtsijournals.com Gamma-alumina derived from pseudoboehmite exhibits high surface area and porosity, making it an excellent support for catalysts in numerous chemical processes. guidechem.commarketresearchintellect.com

Current research trends focus on optimizing the synthesis methods of pseudoboehmite to control its textural properties, such as pore size distribution, surface area, and particle morphology. tsijournals.comacs.org These properties directly impact the performance of derived aluminas in applications like fluid catalytic cracking (FCC), hydrotreating, and adsorption. guidechem.comgoogle.comgoogleapis.comacs.orgresearchgate.net Emerging research explores novel applications in areas such as energy storage and biomedical fields, further expanding the academic significance of pseudoboehmite. marketresearchintellect.com The development of high-purity pseudoboehmite is also a key trend to enhance its efficacy in specialized catalytic and adsorption processes. marketresearchintellect.comdataintelo.com

Conceptual Frameworks and Theoretical Underpinnings in this compound Studies

Studies involving this compound and other pseudoboehmite materials are underpinned by fundamental concepts in solid-state chemistry, surface science, and materials engineering. The layered structure of boehmite, consisting of aluminum-oxygen/hydroxyl octahedra linked by hydrogen bonds, is a key theoretical framework for understanding its properties and transformation upon heating. guidechem.comusda.gov The presence of hydroxyl groups on the surface plays a crucial role in its surface chemistry, including adsorption and catalytic activity. usda.gov

Theoretical studies and experimental characterization techniques, such as X-ray Diffraction (XRD), Nitrogen adsorption-desorption (BET method), Fourier-Transform Infrared Spectroscopy (FTIR), and Electron Microscopy (SEM), are employed to elucidate the relationship between synthesis conditions, crystal structure, morphology, and textural properties like specific surface area and pore volume. tsijournals.com For instance, the crystallite size of boehmite can be determined using the Scherrer equation from XRD data. tsijournals.com The transformation of pseudoboehmite to different transition aluminas upon calcination at varying temperatures is a well-studied process, where the thermal behavior and resulting pore structure are critical for catalytic applications. guidechem.com Conceptual frameworks related to diffusion and mass transport within the pore network are essential for understanding the performance of pseudoboehmite-derived materials as catalyst supports. acs.org

Research findings often involve detailed analysis of material properties. For example, studies have reported specific surface areas for pseudoboehmite and derived gamma-alumina. One study on mesoporous pseudoboehmite reported a specific surface area of 272 m²/g for the derived gamma-alumina. tsijournals.com Another study on ceramic adsorbents based on gibbsite reported specific surface areas ranging from 120-380 m²/g after heat treatment. iust.ac.ir The pore size distribution and total pore volume are also critical parameters. tsijournals.com

Here is an example of how such data might be presented:

MaterialSpecific Surface Area (m²/g)Average Pore Diameter (nm)Total Pore Volume (cm³/g)
Pseudoboehmite Sample~200-300~5-15~0.3-0.6
Derived Gamma-Alumina~250-350~8-20~0.4-0.7

Note: The values in this table are illustrative based on typical ranges reported in the literature for pseudoboehmite and derived gamma-alumina, and specific values for this compound would depend on its exact grade and synthesis. americanelements.comtsijournals.comiust.ac.ir

Further detailed research findings include the impact of synthesis parameters like pH and temperature on the crystal phase and peptizability of pseudoboehmite. acs.org Studies also investigate the effect of pseudoboehmite as a matrix material on the pore structure and performance of catalysts in specific reactions like fluid catalytic cracking. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlHO2 B13125636 Versal 150 CAS No. 63957-70-0

Properties

IUPAC Name

aluminum;oxygen(2-);hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAUWWUXCIMFIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-2].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlHO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051661
Record name Boehmite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.988 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318-23-6, 63957-70-0, 24623-77-6
Record name Boehmite (Al(OH)O)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum oxide hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boehmite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALUMINUM HYDROXIDE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Versal 150

Controlled Hydrothermal Synthesis of Aluminum Oxide Hydroxide (B78521) Polymorphs

Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions at elevated temperatures and pressures. This technique allows for precise control over the nucleation and growth of AlOOH crystals, enabling the synthesis of various polymorphs and morphologies, including well-crystallized boehmite and pseudoboehmite with distinct shapes such as nanofibers, nanorods, plates, and microspheres. chemistryjournal.netscielo.briscientific.orggoogle.comgoogle.comjim.org.cnjst.go.jpresearchgate.netscielo.brscielo.brias.ac.inresearchgate.netmdpi.comresearchgate.net

The hydrothermal conversion of aluminum precursors, such as aluminum hydroxide (gibbsite or bayerite) or aluminum salts, in water or dilute acid/alkaline solutions at temperatures typically ranging from 100 °C to 250 °C under autogenous pressure, is a common route. scielo.briscientific.orgresearchgate.netscielo.brscielo.brresearchgate.net For instance, well-crystallized boehmite plate-like crystals with varied profiles (ellipsoid, rhombic, hexagonal, lath-like) have been synthesized hydrothermally at 200 °C using different precursors. researchgate.netscielo.br The pH of the reaction medium plays a significant role in determining the morphology; manipulating the acidity can lead to the formation of 1D nanorods or 2D sheets. ias.ac.in Studies have shown that increasing hydrothermal temperature can promote the transformation of pseudoboehmite into well-crystallized boehmite and influence particle morphology from irregular to thin cubic platelets. researchgate.net The aging time during hydrothermal treatment also affects particle self-assembly, transforming fibers into spherical agglomerates. researchgate.net

Hydrothermal synthesis from aluminum sec-butoxide (B8327801) precursor in alumina (B75360) sols at temperatures between 160 °C and 240 °C for several days has been explored, with optimal conditions for preparing boehmite found to be around 160 °C for 4 days. chemistryjournal.net Another method utilizes aluminum hydroxide, quick release powder, and urea (B33335) in dilute ammonium (B1175870) hydroxide solution under hydrothermal conditions to obtain pseudoboehmite with large pore volume and high specific surface area. google.com

The mechanism often involves a dissolution-reprecipitation process, where less stable aluminum hydroxides initially form and then transform into the more stable boehmite phase under hydrothermal conditions. scielo.brmdpi.comresearchgate.net

Investigation of Sol-Gel Routes for Tailored Aluminum Oxide Hydroxide Structures

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of materials with high purity, homogeneity, and controlled textural properties. For aluminum oxide hydroxide, the sol-gel method typically involves the hydrolysis and condensation of aluminum precursors in a solution to form a colloidal suspension (sol), which then gels to form a continuous network. researchgate.netresearchgate.netscielo.brscientific.net

Aluminum salts like aluminum nitrate (B79036), aluminum chloride, or aluminum sulfate (B86663) are commonly used precursors in sol-gel synthesis, often with ammonium hydroxide or ammonium carbonate as precipitating agents to adjust the pH and induce gelation. researchgate.netresearchgate.netscielo.brnih.gov Aluminum alkoxides, such as aluminum isopropoxide or aluminum sec-butoxide, are also employed, undergoing hydrolysis and alcohol condensation reactions. acs.orgceramics-silikaty.czrsc.org

The sol-gel process offers significant control over the resulting AlOOH structure. By adjusting parameters such as precursor concentration, pH, temperature, aging time, and the presence of additives, researchers can tailor the particle size, morphology (nanoparticles, nanofibers, nanostrips), specific surface area, and pore volume of the synthesized pseudoboehmite. researchgate.netscielo.brscientific.netrsc.orgtdl.orgscialert.netmackenzie.br For example, the aging time and temperature of aging have been shown to significantly affect the properties of pseudoboehmite obtained by the sol-gel process. researchgate.netscientific.net The presence of acetate (B1210297) ions during synthesis using aluminum nitrate and aluminum chloride precursors has been found to influence crystallinity, particle morphology, and surface area. scielo.brtdl.org

Sol-gel derived boehmite can consist of flat nanostrips composed of smaller nanoneedles. acs.org The rheology and gelling behavior of boehmite sols are influenced by pH and temperature, which affect hydrolysis and condensation rates. scialert.net Hydrothermally assisted sol-gel processing using metal alkoxides can yield spherical and monosize nanoparticles, contrasting with agglomerated powders from conventional sol-gel. ceramics-silikaty.cz

Exploration of Precipitation and Crystallization Dynamics in Aluminum Oxide Hydroxide Formation

Precipitation is a widely used method for the synthesis of aluminum oxide hydroxide, particularly in industrial processes. This method involves the controlled reaction of aluminum salts or alkali aluminate solutions with a precipitating agent to form a solid AlOOH phase. tsijournals.comgoogle.comscientific.netifpenergiesnouvelles.comresearchgate.netgoogle.comjcpr.or.krwindows.netnih.gov

Precipitation from sodium aluminate solutions by neutralization with mineral acids is a common approach to produce pseudoboehmite. google.comwindows.net Modifications to this method involve controlling the type and concentration of acid, the concentration of alkali aluminate, and the reaction steps. google.com Precipitation of boehmite from supersaturated sodium aluminate solutions at elevated temperatures (typically 85-95 °C or higher) is also possible, often requiring seeding with boehmite crystals. researchgate.netgoogle.comjcpr.or.kr

The dynamics of precipitation and crystallization are critical in determining the final properties of the AlOOH product. Factors such as pH, temperature, reactant concentration, stirring rate, and aging time influence the nucleation, growth, aggregation, and agglomeration of particles. researchgate.nettsijournals.comscientific.netifpenergiesnouvelles.comresearchgate.netresearchgate.netspmi.ru Studies using in situ techniques like SAXS have monitored the aggregation and agglomeration processes of boehmite crystallites during synthesis, establishing correlations between supersaturation levels and aggregate structure (compact vs. bulky). ifpenergiesnouvelles.com

Controlled precipitation at specific pH values and temperatures can yield mesoporous pseudoboehmite with high specific surface areas. tsijournals.comresearchgate.net For instance, nanosized crystalline pseudoboehmite has been formed by precipitation at pH 8-8.5 followed by aging. scientific.net The presence of surfactants can lead to finer, well-dispersed nanoparticles, and increasing aging time or surfactant amount can transform particle morphology from spherical to fibrous. scientific.net The pH is particularly crucial due to its effect on the solubility of aluminum species, influencing the boehmite phase precipitation which typically occurs between pH 7 and 10 at moderate temperatures. researchgate.net

Non-Conventional and Green Synthesis Approaches for Aluminum Oxide Hydroxide

In addition to traditional methods, non-conventional and green synthesis approaches are being explored for the production of aluminum oxide hydroxide to reduce environmental impact and improve efficiency. These methods often aim for lower reaction temperatures, reduced use of hazardous chemicals, and utilization of sustainable resources. aip.orgnih.govtaylorandfrancis.combiointerfaceresearch.comresearchgate.net

One green synthesis route involves obtaining boehmite from recycled metallic aluminum, such as aluminum can seals, through acid digestion followed by pH adjustment to induce precipitation. nih.govresearchgate.net This approach aligns with circular economy principles.

Another green synthesis procedure for boehmite involves low-temperature aqueous phase synthesis, for example, at 70 °C, using precursors like aluminum sulfate. biointerfaceresearch.com This contrasts with conventional methods that often require high hydrothermal temperatures.

Instant reactions between liquid metal surfaces (like aluminum-containing galinstan alloys) and water have also been demonstrated as a green synthesis method for producing 2D AlOOH nanosheets. taylorandfrancis.com

These non-conventional methods often offer advantages in terms of energy consumption, waste generation, and the potential for large-scale production of AlOOH with controlled nanostructures. aip.orgtaylorandfrancis.com

Influence of Precursors and Reaction Conditions on Aluminum Oxide Hydroxide Morphology and Phase Purity

The choice of precursor and the precise control of reaction conditions are paramount in determining the final morphology, crystallite size, phase purity, surface area, and pore structure of aluminum oxide hydroxide. chemistryjournal.netscielo.briscientific.orgjim.org.cnjst.go.jpresearchgate.netias.ac.inmdpi.comresearchgate.netresearchgate.netscielo.brrsc.orgtsijournals.comscientific.netresearchgate.netresearchgate.netbiointerfaceresearch.comacs.org

Different aluminum sources, including aluminum salts (nitrates, chlorides, sulfates), aluminum alkoxides, metallic aluminum, and aluminum hydroxides (gibbsite, bayerite, amorphous gels), behave differently under various synthesis conditions, leading to variations in nucleation and growth pathways. chemistryjournal.netscielo.briscientific.orgscielo.brresearchgate.netscielo.bracs.orgrsc.orgtsijournals.comnih.govbiointerfaceresearch.com

Key reaction parameters that significantly influence the resulting AlOOH properties include:

pH: The pH of the synthesis medium is critical as it affects the solubility and speciation of aluminum ions, directing the precipitation and crystallization processes. ias.ac.intsijournals.comscientific.netresearchgate.netresearchgate.netacs.org Different pH ranges favor the formation of pseudoboehmite or other aluminum hydroxide phases like bayerite. researchgate.net

Temperature: Temperature affects reaction kinetics, solubility, and the stability of different aluminum hydroxide phases. Hydrothermal temperature, for instance, influences the transformation of pseudoboehmite to well-crystallized boehmite and the resulting morphology. chemistryjournal.netiscientific.orgjim.org.cnjst.go.jpresearchgate.netmdpi.comresearchgate.net Aging temperature also plays a significant role in crystallinity and pore size. researchgate.net

Concentration: The concentration of precursors and other reactants influences supersaturation levels, which in turn affect nucleation and particle growth rates, impacting particle size and aggregation. jst.go.jpresearchgate.nettsijournals.comdigitellinc.com

Aging Time: The duration of aging after initial precipitation or hydrothermal treatment allows for Ostwald ripening and recrystallization, leading to increased crystallinity and changes in particle size and morphology. researchgate.netresearchgate.netresearchgate.netscientific.netscientific.netresearchgate.net

Additives: The presence of various additives, such as organic molecules (e.g., surfactants, polymers, organic acids) or inorganic ions (e.g., sulfate, acetate), can act as capping agents, growth modifiers, or templating agents, influencing particle shape, size distribution, and the formation of mesopores. scielo.brresearchgate.netscielo.brrsc.orgtdl.orgscientific.net For example, acetate ions can impact crystallinity and particle morphology in sol-gel synthesis. scielo.brtdl.org Surfactants can promote the formation of finer, well-dispersed nanoparticles. scientific.net

Pressure: In hydrothermal synthesis, pressure, which is often autogenous, is coupled with temperature and affects the properties of the aqueous phase and the reaction equilibrium. iscientific.orgresearchgate.net

Controlling these parameters allows for the tailoring of AlOOH properties for specific applications. For example, materials with high surface area and pore volume are desirable for catalyst supports, while specific particle morphologies can influence rheological properties and performance in applications like ceramics or coatings. rsc.orgtsijournals.comgoogle.comscientific.netwindows.net

Summary of Synthesis Parameters and Resulting Properties:

Synthesis MethodPrecursorsKey ConditionsTypical Resulting Properties (Morphology, Surface Area, etc.)Relevant Citations
HydrothermalAluminum hydroxides, Aluminum salts, AlkoxidesTemperature (100-250°C), Pressure, pH, TimeVaried morphologies (fibers, rods, plates, spheres), Controlled crystallinity, Particle size chemistryjournal.netscielo.briscientific.orggoogle.comgoogle.comjim.org.cnjst.go.jpresearchgate.netscielo.brscielo.brias.ac.inresearchgate.netmdpi.comresearchgate.net
Sol-GelAluminum salts, AlkoxidespH, Temperature, Aging time, AdditivesHigh purity, High surface area, Controlled pore size, Nanoparticles, Nanofibers, Nanostrips researchgate.netaip.orgresearchgate.netscielo.brscientific.netnih.govacs.orgceramics-silikaty.czrsc.orgtdl.orgscialert.netmackenzie.bracs.org
PrecipitationAluminum salts, Alkali aluminatespH, Temperature, Concentration, Aging time, SeedingControl over aggregation/agglomeration, Particle size, Surface area, Pore volume researchgate.nettsijournals.comgoogle.comscientific.netifpenergiesnouvelles.comresearchgate.netgoogle.comjcpr.or.krwindows.netnih.govresearchgate.netresearchgate.netspmi.ru
Non-Conventional/GreenRecycled Aluminum, Aluminum salts (low temp)Lower temperature, Aqueous phase, Specific additivesReduced environmental impact, Varied morphologies (nanosheets), Sustainable process aip.orgnih.govtaylorandfrancis.combiointerfaceresearch.comresearchgate.net

By precisely controlling these synthetic parameters, researchers and manufacturers can produce aluminum oxide hydroxide materials, including those marketed as Versal 150, with tailored properties optimized for specific industrial applications.

Mechanistic Insights into Versal 150 Formation and Transformation

Nucleation and Growth Mechanisms of Versal 150

The formation of this compound pseudoboehmite occurs via a carefully controlled acid-base precipitation process. nih.gov This method inherently involves the nucleation and growth of aluminum oxide hydroxide (B78521) crystallites from a solution. While the specific, proprietary details of UOP's reactor configuration and process are not publicly available, the general principles of precipitation from solution apply.

Nucleation, the initial step, involves the formation of stable solid-phase nuclei within the supersaturated solution. In the case of pseudoboehmite, this would involve the formation of the foundational AlOOH units. The acid-base precipitation environment influences the rate of nucleation; rapid changes in pH or concentration can lead to high nucleation rates, resulting in a large number of small crystals. Controlled conditions, as suggested by the proprietary process for Versal nih.gov, would aim to manage this rate to achieve desired particle characteristics.

Following nucleation, the growth phase involves the deposition of dissolved species onto the surfaces of these stable nuclei. The 3.0 nm crystallites that constitute Versal pseudoboehmite particles are indicative of controlled growth processes at the nanoscale. nih.gov The specific crystal structure of pseudoboehmite, which consists of layered sheets of aluminum-oxygen octahedra, dictates how these units assemble during growth. Factors such as temperature, reactant concentration, stirring rate, and the presence of additives or impurities can significantly influence the growth rate and the resulting morphology of the crystallites and the larger spray-dried particles. The proprietary reactor design likely plays a crucial role in controlling these parameters to yield the specific properties of this compound.

Phase Transformation Kinetics from this compound to Alumina (B75360) and Other Phases

The thermal treatment of this compound pseudoboehmite leads to a series of phase transformations, ultimately yielding various forms of aluminum oxide (alumina, Al₂O₃). This transformation sequence is critical for developing the desired properties in the final alumina product, such as surface area, pore volume, and mechanical strength. The primary transformation pathway involves the dehydration of pseudoboehmite to transition aluminas and subsequently to the stable alpha-alumina phase at higher temperatures. arizona.edunih.gov

Upon heating, Versal pseudoboehmite (AlOOH) loses water, transforming into various transition alumina phases, including gamma (γ), delta (δ), eta (η), kappa (κ), chi (χ), rho (ρ), and theta (θ) aluminas, depending on the temperature and heating rate. arizona.edunih.gov For instance, calcination in the range of 500°C to 800°C can produce gamma-theta phase alumina. These transition aluminas retain some of the porous structure of the pseudoboehmite precursor and possess high surface areas, making them suitable for applications like catalyst supports. nih.gov

Further heating of the transition aluminas at higher temperatures, typically above 1100°C and potentially up to 1700°C, results in the transformation to the thermodynamically stable alpha-alumina (α-Al₂O₃). nih.gov Alpha-alumina is characterized by its dense, non-porous structure and high hardness, making it suitable for abrasive and structural applications. nih.gov

A specific process for converting aluminum oxide hydroxide (such as UOP's Versal 250, another pseudoboehmite grade) to aluminum oxide involves reaction with ammonium (B1175870) hydrogencarbonate (NH₄HCO₃). This solid-state reaction, accelerated by the addition of water and potentially seeding, forms an ammonium aluminum hydroxycarbonate (Dawsonite-type) intermediate at temperatures between approximately 30°C and 90°C. This intermediate then decomposes upon heating to temperatures between 130°C and 320°C, preferably around 250°C, to yield alumina. Subsequent calcination at 500°C to 800°C can further develop the gamma-theta phases.

While detailed kinetic models specifically for this compound's phase transformations are not provided in the search results, the temperature ranges and the sequence of transformations indicate that these processes are thermally activated and time-dependent. The rate of transformation at a given temperature is governed by kinetic parameters, including activation energies for nucleation and growth of the new phases. Studies on phase transformation kinetics in other materials demonstrate the importance of temperature, heating rate, and material characteristics in determining the transformation pathway and resulting microstructure.

The table below summarizes typical properties of Versal pseudoboehmite and derived aluminas based on the search results:

Material TypePrecursor/Derived FromTypical Crystallite SizeTypical Particle SizeTypical Surface AreaTransformation Temperature RangeNotes
Versal Pseudoboehmite (AlOOH)-~3.0 nm nih.gov~50 microns nih.govHighDehydrates upon heatingFormed by acid-base precipitation nih.gov
Versal Gamma Alumina (γ-Al₂O₃)Pseudoboehmite-Smaller particles~100 m²/g nih.govFormed by calcination (500-800°C)Transition alumina arizona.edunih.gov
Versal Alpha Alumina (α-Al₂O₃)Pseudoboehmite/Bayerite--~8 m²/g nih.govFormed by high temperature calcination (1100-1700°C) nih.govStable alumina phase arizona.edunih.gov
Dawsonite-type IntermediateAlOOH + NH₄HCO₃---Decomposes at 130-320°CFormed at 30-90°C

Role of Interfacial Phenomena in this compound Development

Interfacial phenomena play a crucial role throughout the lifecycle of this compound, from its initial formation as pseudoboehmite crystallites to its transformation into various alumina phases. The acid-base precipitation synthesis involves the formation of solid-liquid interfaces as the pseudoboehmite nuclei and crystallites form and grow in the aqueous solution. nih.gov The surface energy at these interfaces influences the nucleation rate and the shape and size of the growing crystals.

The formation of 3.0 nm crystallites nih.gov highlights the importance of nanoscale interfacial properties. At this size scale, a significant proportion of atoms are located at the surface, and surface energy contributes substantially to the total energy of the particle. Controlling these surface energies through the proprietary synthesis process is key to obtaining the desired crystallite size and morphology.

Furthermore, the aggregation and colloidal dispersibility of the pseudoboehmite particles, which are controlled during the manufacturing process nih.gov, are directly related to interfacial forces between the particles in suspension. Surface charge, van der Waals forces, and steric interactions all contribute to how the crystallites and larger particles interact and whether they remain dispersed or aggregate.

During the thermal transformation of this compound to alumina, new interfaces are formed between the transforming pseudoboehmite phase and the newly nucleating alumina phases. The kinetics of these solid-state transformations are significantly influenced by the nature and mobility of these interfaces. For example, the rate of phase transformation can be limited by the rate of diffusion of species across the interface or by the rate of interfacial reactions. The morphology of the resulting alumina phases, such as the retention of the fibrous appearance in gamma alumina derived from pseudoboehmite nih.gov or the formation of alpha-alumina platelets, is a direct consequence of the interfacial dynamics during the transformation process.

In the specific conversion process involving ammonium hydrogencarbonate, the solid-state reaction between AlOOH particles and solid NH₄HCO₃ involves interfaces between these two solid phases. The rate of this reaction and the formation of the intermediate compound are governed by diffusion across and reaction at these solid-solid interfaces. The addition of water in this process likely facilitates transport and reaction at these interfaces.

Thermodynamic and Kinetic Modeling of this compound Synthesis and Decomposition

Understanding and controlling the formation and transformation of this compound can be significantly aided by thermodynamic and kinetic modeling. While specific models applied to this compound are not detailed in the search results, the principles of such modeling are well-established in materials science and chemical engineering.

Thermodynamic modeling can predict the equilibrium phases that are stable under different conditions (temperature, pressure, concentration). For the synthesis of pseudoboehmite via acid-base precipitation, thermodynamic models can help determine the optimal pH and concentration ranges for AlOOH formation and minimize the formation of undesirable byproducts. For the thermal transformation to alumina, thermodynamic calculations can predict the relative stability of pseudoboehmite, various transition aluminas, and alpha-alumina at different temperatures, indicating the driving force for each transformation step.

Kinetic modeling, on the other hand, focuses on the rate at which these transformations occur. For the synthesis of this compound, kinetic models can describe the rates of nucleation and growth of pseudoboehmite crystallites, allowing for the prediction and control of particle size distribution and morphology based on synthesis parameters.

For the thermal decomposition and phase transformations, kinetic models can quantify the rates of dehydration and structural rearrangement. These models often involve parameters such as activation energies, pre-exponential factors, and reaction orders, which can be determined experimentally. Modeling the transformation kinetics from pseudoboehmite to transition aluminas and then to alpha-alumina allows for the prediction of the time and temperature required to achieve a desired phase composition and microstructure in the final alumina product. The patent describing the conversion using ammonium hydrogencarbonate implicitly relies on kinetic principles, as it specifies temperature ranges and the accelerating effect of water and seeding, all of which influence reaction rates. Modeling can provide a more fundamental understanding of these effects.

Furthermore, multiscale modeling approaches, which combine insights from different length and time scales, could be applied to this compound. This could involve combining molecular-level simulations of nucleation and growth of the initial 3.0 nm crystallites with mesoscale models describing the aggregation of these crystallites into larger particles and macroscale models simulating the heat and mass transfer during drying and calcination processes. Such comprehensive modeling can provide a deeper understanding of the complex interplay of factors governing the properties of this compound and its derived alumina products.

Sophisticated Characterization Techniques in Versal 150 Research

Microstructural and Morphological Elucidation of Versal 150 via Electron Microscopy Techniques (e.g., HRTEM, SEM)

Electron microscopy techniques, such as High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the microstructure and morphology of materials. These methods can reveal particle size, shape, aggregation, and the fine details of the material's texture. While electron microscopy is a standard tool in materials science, specific detailed research findings focusing on the microstructural and morphological elucidation of this compound pseudoboehmite itself using HRTEM or SEM were not extensively described within the provided search results. Such techniques are commonly applied to study catalysts supported on this compound to understand how the support's morphology influences the dispersion and characteristics of the active phase.

Pore Structure Characterization and Surface Area Determination in this compound Derived Materials

Pore structure and surface area are critical properties for materials used in applications like catalysis, adsorption, and separations. The Brunauer-Emmett-Teller (BET) method, typically using nitrogen adsorption-desorption isotherms, is widely employed to determine the specific surface area and pore volume of this compound and materials derived from it. Research findings indicate that this compound exhibits a significant BET surface area. For instance, a BET surface area of 146.8 m²/g has been reported for Kaiser this compound. justia.com Another study reported a surface area of 222 m²/g and a pore volume of 0.48 cc/g for this compound pseudo-boehmite calcined at 700°C, and a surface area of 273 m²/g and a pore volume of 0.47 cc/g when calcined at 400°C. uu.nl Silica/alumina (B75360) gels prepared using this compound have also been characterized, showing specific surface areas ranging from 400 to 600 m²/g and pore volumes, with one example showing a surface area of 482 m²/g and another 500 m²/g. googleapis.com The pore structure, including pore diameter and distribution, is also evaluated, often showing a bimodal porosity distribution in derived catalysts. googleapis.com

Here is a table summarizing some reported pore structure and surface area data for this compound and related materials:

Material DescriptionCalcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cc/g)
Kaiser this compoundNot specified146.8Not specified
This compound pseudo-boehmite4002730.47
This compound pseudo-boehmite7002220.48
Silica/alumina gel (Example 1)550482Not specified
Silica/alumina gel (Example 2)500Not specifiedNot specified
Silica/alumina gel (Example 3)550500Not specified
Silica/alumina gel (Preparation)5506720.454

Note: Data compiled from various sources justia.comuu.nlgoogleapis.com. Specific details on material preparation and exact conditions may vary between studies.

Spectroscopic Investigations of this compound Surface Chemistry and Bonding (e.g., FTIR, Raman, XPS, NMR)

Spectroscopic techniques provide valuable information about the chemical bonding, surface species, and local environment of atoms within a material. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) are commonly used in the characterization of metal oxides and catalyst supports. General spectroscopic analysis is mentioned as one of the characterization methods applied to materials including this compound. gccpo.org FTIR has been used in studies involving catalysts supported on alumina, which could include this compound, to investigate adsorbed species or functional groups. uu.nl However, detailed spectroscopic findings specifically focused on elucidating the surface chemistry and bonding of this compound pseudoboehmite itself using these advanced techniques were not specifically detailed in the provided search results.

Thermal Analysis Techniques for Studying this compound Phase Transitions (e.g., TGA-MS, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of materials, identify phase transitions, and quantify weight changes associated with decomposition or dehydration. These techniques can provide insights into the dehydroxylation of pseudoboehmite to form alumina at elevated temperatures. While this compound is subjected to drying and calcination at various temperatures during catalyst preparation google.comgoogle.comgccpo.orggoogle.comepo.org, which are thermal treatments, specific detailed research findings from dedicated TGA-MS or DSC studies focused on the phase transitions and thermal decomposition of this compound pseudoboehmite were not explicitly provided in the search results. Such studies would typically reveal the temperature ranges at which adsorbed water is removed and at which the pseudoboehmite structure transforms into different alumina phases.

Surface Chemistry and Adsorption Phenomena of Versal 150

Investigation of Surface Acidity and Basicity of Versal 150

The surface of this compound (pseudoboehmite/boehmite) is characterized by the presence of hydroxyl groups, which play a crucial role in its surface chemistry, including its acidic and basic properties. wikipedia.orgnih.govfishersci.comamericanelements.comamericanelements.com These surface acid-base characteristics are particularly important in applications such as catalysis. nih.govwikipedia.orgfishersci.seuni.luatamanchemicals.com

Various techniques are employed to investigate the surface acidity and basicity of boehmite and pseudoboehmite. Zeta potential measurements are used to determine the isoelectric point (IEP), the pH at which the average surface charge is zero. An IEP below 7 indicates an acidic surface, while an IEP above 7 suggests a basic surface. wikipedia.org Pyridine adsorption followed by Fourier Transform Infrared (FTIR) spectroscopy is another common method for characterizing surface acidity, helping to distinguish between Brønsted and Lewis acid sites. fishersci.comamericanelements.com Amine titrations are also utilized to quantify the acidic sites on the surface. americanelements.com

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the nature of surface hydroxyl groups and can predict surface acidity and basicity. fishersci.comwikipedia.org Studies have shown that pseudoboehmite containing amorphous silica-alumina can exhibit weak acidity. nih.gov

Adsorption and Desorption Kinetics of Chemical Species on this compound Surfaces

This compound, in its pseudoboehmite form, is widely utilized as an adsorbent for removing various chemical species from aqueous solutions. These include inorganic contaminants like Antimony(V) (Sb(V)) and Chromium(III) (Cr(III)), as well as organic substances such as anionic dyes like Congo red and Eriochrome Black T (EBT), naphthalene, and water vapor. wikipedia.orgwikipedia.orgnih.govfishersci.fiblkcommodities.comsigmaaldrich.comamericanelements.comnih.gov

Studies on the adsorption kinetics of various substances on boehmite and pseudoboehmite surfaces frequently indicate that the process follows pseudo-second-order kinetics. wikipedia.orgfishersci.fiblkcommodities.comsigmaaldrich.comnih.gov Other kinetic models, such as pseudo-first-order and Elovich models, are also applied to describe the adsorption behavior. wikipedia.orgblkcommodities.comwikipedia.orgnih.gov The adsorption process is often characterized by a rapid initial uptake of the adsorbate, which is attributed to the availability of a large number of active surface sites. wikipedia.orgblkcommodities.comwikipedia.org

The mechanisms underlying adsorption on this compound surfaces can involve a combination of physical adsorption, chemisorption (including ion exchange and complex formation), hydrogen bonding, and electrostatic attraction, depending on the nature of the adsorbate and the solution conditions. wikipedia.orgnih.gov Factors influencing the adsorption capacity and rate include pH, contact time, initial adsorbate concentration, adsorbent dose, temperature, and the physical properties of the adsorbent such as particle size and surface area. wikipedia.orgwikipedia.orgnih.govfishersci.fiblkcommodities.comsigmaaldrich.comamericanelements.comnih.gov

Adsorption equilibrium data for various adsorbates on boehmite and pseudoboehmite are often well-described by isotherm models such as the Langmuir and Freundlich models. wikipedia.orgnih.govfishersci.fiblkcommodities.comsigmaaldrich.comamericanelements.comnih.govwikipedia.orgnih.gov

Desorption kinetics, the rate at which adsorbed species are released from the surface, are also investigated, particularly in the context of adsorbent regeneration and understanding the reversibility of adsorption. Studies have examined the desorption of species like squaramic acid amphiphiles from pseudoboehmite-coated surfaces. fishersci.bewikipedia.org Desorption rate constants can be determined to quantify the rate of release. americanelements.com Desorbing agents such as sodium hydroxide (B78521) or water can be used to facilitate the removal of adsorbed species. wikipedia.org

Surface Modification Strategies for Enhanced this compound Functionality

Surface modification of boehmite and pseudoboehmite is a common approach to tailor their surface properties and enhance their functionality for specific applications. nih.govamericanelements.comamericanelements.comatamanchemicals.comwikipedia.orgfishersci.finih.govuni.lufishersci.no These modifications can involve introducing different functional groups onto the surface. nih.gov

Various strategies are employed for surface modification. These include chemical precipitation methods, hydrothermal synthesis utilizing modifying agents, grafting of polymerizable organic molecules such as silane (B1218182) coupling agents (like 3-(trimethoxysilyl)propyl methacrylate (B99206) and vinyltri(2-methoxyethoxy)silane), and functionalization with organic compounds such as L-lysine or squaramic acids. americanelements.comamericanelements.comwikipedia.orgwikipedia.orgfishersci.bewikipedia.orguni.lu

Surface modifications can lead to improved material properties, such as enhanced dispersibility and compatibility with other materials, which is particularly important in the development of composites. americanelements.comamericanelements.comfishersci.finih.gov The modification process can also influence the crystal growth, particle size, and morphology of the boehmite/pseudoboehmite. americanelements.com The introduction of specific functional groups, such as carboxyl, amino, and thioether groups through modification with methionine, can significantly alter the adsorption characteristics of the material. wikipedia.org Furthermore, surface modification can be used to control the wettability of the surface, making it more hydrophobic or hydrophilic as required for the intended application. americanelements.comfishersci.bewikipedia.orgfishersci.no Enhanced adhesion to other materials can also be achieved through surface modification. americanelements.com Studies have shown that silicon modification of pseudoboehmite can lead to improvements in surface area, pore volume, and surface acidity. atamanchemicals.com

Computational Studies of Surface Interactions on this compound

Computational methods, particularly Density Functional Theory (DFT), are extensively used to study the surface interactions and properties of boehmite and pseudoboehmite at an atomic and molecular level. fishersci.comwikipedia.orgfishersci.bewikipedia.orgwikipedia.orgwikipedia.orgfishersci.caamericanelements.comfishersci.befishersci.co.uklu.senih.gov

These computational studies provide valuable insights into various aspects of this compound surface chemistry. They are used to investigate structural properties, including layer spacing, hydrogen bonding networks, and the geometry of intercalated molecules within the boehmite layers. wikipedia.orgfishersci.be DFT calculations are also employed to determine surface energies and interfacial energies of different crystallographic planes, which helps in predicting the equilibrium and growth morphologies of boehmite nanoparticles. fishersci.comfishersci.cafishersci.co.uk

Computational approaches can predict the vibrational frequencies of surface hydroxyl groups, which aids in the interpretation of experimental characterization techniques like FTIR spectroscopy. fishersci.comwikipedia.org Furthermore, computational studies are crucial for understanding adsorption mechanisms and calculating adsorption energies of various species on boehmite surfaces. fishersci.comfishersci.canih.gov They can also be used to investigate the energy barriers associated with structural transformations and hydrogen transfer within the boehmite structure. americanelements.com

Catalytic and Adsorptive Applications of Versal 150 and Its Derivatives

Versal 150 as a Precursor for Advanced Catalysts in Chemical Processes

This compound, in its pseudoboehmite form, serves as a critical starting material for the synthesis of advanced catalysts. The controlled properties of this compound, such as its high surface area and pore volume, are essential for creating catalysts with high activity and selectivity.

The transformation of this compound from its pseudoboehmite phase to transition phases like gamma (γ), theta (θ), and alpha (α) alumina (B75360) through calcination is a key step in catalyst preparation. eurosupport.com Each phase possesses distinct properties that can be tailored for specific catalytic reactions. For instance, gamma-alumina derived from this compound provides a high surface area and appropriate acidity, making it a suitable support for various metal catalysts used in processes such as petroleum refining and automotive emission control. eurosupport.com

The manufacturing process of Versal aluminas allows for the creation of a fibrous, plate-like morphology in the pseudoboehmite crystallites. eurosupport.com This structure can be retained to a significant extent upon calcination to the gamma phase, which is beneficial for the dispersion of active metal components, leading to enhanced catalytic performance. The ability to control the pore structure of the final catalyst, by starting with a well-defined precursor like this compound, is crucial for optimizing mass transfer of reactants and products to and from the active sites.

Table 1: Typical Properties of Versal Pseudoboehmite Alumina Precursors

Property Value
Form Loosely agglomerated, spray-dried powder
Mean Particle Diameter ~50 microns
Crystallite Size ~3.0 nm
Purity High

Data sourced from a general brochure for the Versal pseudoboehmite alumina product line. eurosupport.com

Adsorbent Applications of this compound in Environmental Remediation and Separation

The high surface area and porous nature of this compound and its derivatives make them effective adsorbents for environmental remediation and separation processes. eurosupport.com Alumina-based materials are widely recognized for their ability to remove various pollutants from aqueous and gaseous streams due to their surface chemistry and structural properties. mdpi.comresearchgate.net

In its activated form, typically as gamma-alumina, this compound can be used to adsorb a range of contaminants, including heavy metals, dyes, and other organic and inorganic pollutants. eurosupport.commdpi.com The surface of gamma-alumina possesses both acidic and basic sites, allowing for the adsorption of a variety of molecules through different mechanisms, including chemisorption and physisorption. The tailored pore size distribution of this compound-derived alumina can be optimized to selectively adsorb molecules of a certain size, making it useful in separation processes.

Furthermore, the ability to modify the surface of this compound-derived alumina, for example, by functionalization with other chemical groups, can enhance its adsorption capacity and selectivity for specific target pollutants. nih.gov This versatility makes this compound a valuable material in the development of customized adsorbent solutions for a variety of environmental challenges.

Role of this compound in Catalyst Support Design and Optimization

This compound, as a pseudoboehmite alumina, can be readily formed into various shapes and sizes, such as extrudates, pellets, and spheres, which are then calcined to produce the final catalyst support. eurosupport.com The ability to control the pore volume and pore size distribution of the support is a key advantage of using this compound. This allows for the optimization of the catalyst's effectiveness by ensuring that the active sites are accessible to the reactants while preventing unwanted side reactions.

The chemical purity of this compound is another important factor in catalyst support design. eurosupport.com The low levels of impurities ensure that the catalytic activity is not negatively affected by poisoning of the active sites. The surface chemistry of the alumina support can also be tailored by controlling the calcination temperature and atmosphere, which influences the type and number of acid sites on the surface. This is crucial for reactions where the support itself plays a role in the catalytic mechanism.

Table 2: Typical Properties of Gamma-Alumina Derived from Versal Pseudoboehmite

Property VGL-15 (derived from V-250)
Surface Area (m²/g) 150
Pore Volume (cc/g) 1.36

This table is based on data for a specific grade of Versal gamma alumina with a surface area of 150 m²/g, as presented in the UOP Versal Alumina brochure. eurosupport.com

Mechanistic Studies of Catalytic Reactions on this compound-Derived Alumina

The surface of gamma-alumina derived from this compound contains Lewis and Brønsted acid sites, as well as basic sites, which can actively participate in catalytic reactions. eurosupport.com For example, in dehydration reactions, the Lewis acid sites can abstract a hydride ion, initiating a carbocation mechanism. The nature and strength of these acid sites can be influenced by the preparation method of the alumina, including the properties of the starting this compound precursor and the subsequent calcination conditions.

Spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, can be employed to study the adsorption of reactant molecules and the formation of intermediate species on the surface of this compound-derived catalysts. researchgate.net These studies can provide valuable insights into the reaction pathways and the role of different surface sites in the catalytic process. By correlating the catalyst's structure and surface properties with its catalytic performance, a deeper understanding of the reaction mechanism can be achieved, leading to the rational design of improved catalysts.

Theoretical and Computational Investigations of Versal 150

First-Principles Calculations of Versal 150 Electronic Structure and Stability

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in probing the electronic structure and thermodynamic stability of materials like pseudoboehmite. These calculations solve the quantum mechanical equations describing the electrons and nuclei, providing insights into properties such as energy levels, charge distribution, and bonding characteristics without relying on experimental data.

For aluminum oxyhydroxides such as boehmite, DFT studies have been used to determine the relative stability of different crystal facets. researchgate.net For instance, calculations have predicted that the (010) facet of boehmite typically exhibits the lowest surface energy, followed by the (001) and (100) facets. researchgate.net These surface energies are critical as they influence crystal morphology and reactivity. researchgate.net The electronic structure, often analyzed through the projected Density of States (pDOS), helps in understanding the nature of bonding and the potential for electronic interactions with other species. rsc.org Studies on AlOOH have explored its electronic properties, particularly in the context of composite materials, to understand charge transfer and catalytic activity. rsc.orgrsc.orgnih.gov

Molecular Dynamics Simulations of this compound Crystal Growth and Surface Processes

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, offering insights into dynamic processes such as crystal growth, surface reconstructions, and interactions with the environment, particularly water. researchgate.netrsc.org These simulations track the motion of individual atoms based on interatomic forces, allowing researchers to observe phenomena that are difficult to capture experimentally.

For boehmite and pseudoboehmite, MD simulations have been used to investigate the interface between the crystal surface and water, which is crucial for understanding synthesis in aqueous solutions and surface properties. researchgate.netpnas.orgpnas.org Simulations have shown that water molecules can interact with boehmite surfaces through both molecular adsorption and dissociative chemisorption, leading to the formation of surface hydroxyl groups. researchgate.netrsc.org The behavior and structure of these surface hydroxyl groups play a significant role in the material's reactivity and adsorption properties. researchgate.netrsc.org

MD simulations can also provide insights into crystal growth mechanisms. By simulating the addition of building blocks to existing crystal facets, researchers can understand the kinetics and preferred growth directions, which are influenced by surface energies and the interaction with the surrounding medium. researchgate.netresearchgate.net Studies have explored the growth of boehmite nanorods and the factors influencing their aspect ratio, correlating simulation results with experimental observations of crystal morphology. researchgate.net

While direct MD simulations specifically labeled for this compound are not highlighted in the search results, the application of these techniques to pseudoboehmite (AlOOH) provides valuable information on the dynamic processes occurring at the surface and during the formation of the material.

Computational Prediction of this compound Reactivity and Interactions

Computational methods are valuable for predicting the reactivity of materials and their interactions with other chemical species. This is particularly relevant for this compound, which is used in applications like catalysis and adsorption where surface reactions are key. psu.eduresearchgate.net DFT calculations can be used to study reaction pathways and determine the energy barriers for chemical transformations occurring on the surface of pseudoboehmite. rsc.orgnih.gov This helps in understanding catalytic mechanisms and identifying active sites.

Studies on pseudoboehmite and AlOOH have utilized computational chemistry to investigate adsorption processes. For example, DFT calculations have been employed to study the adsorption of oxygen on AlOOH surfaces, relevant for applications in fuel cells. rsc.orgrsc.orgnih.gov Computational studies have also provided insights into the interaction of pseudoboehmite nanoparticles with organic molecules, such as the adsorption of dyes, by examining the energetics and preferred binding sites. psu.eduresearchgate.net

While specific computational predictions of reactivity for this compound under its trade name are not found, the application of DFT and other computational chemistry techniques to pseudoboehmite allows for the prediction of its interactions with various molecules and its potential reactivity in different chemical environments.

Development of Force Fields and Models for this compound Systems

Accurate force fields and computational models are essential for performing larger-scale molecular simulations, such as extensive MD simulations or Monte Carlo simulations, which are necessary to study more complex systems and phenomena related to this compound. Force fields are mathematical functions that describe the potential energy of a system as a function of the atomic positions, enabling simulations of systems containing millions of atoms over longer timescales than first-principles methods.

Developing accurate force fields for complex materials like metal oxides and hydroxides, including aluminum oxyhydroxides, is challenging due to the mixed ionic-covalent bonding characteristics and the presence of hydroxyl groups. acs.orgrandallcygan.com Force fields for aluminum-containing systems, including those relevant to clays (B1170129) and minerals, have been developed and refined to accurately describe interatomic interactions, bond stretching, angle bending, and non-bonded interactions. acs.orgrandallcygan.comscm.comcambridge.org

These force fields are often parameterized and validated against experimental data and results from first-principles calculations for smaller model systems. nsf.govscm.comcambridge.org The development of reactive force fields, such as ReaxFF, allows for the simulation of chemical reactions, including bond breaking and formation, which is crucial for studying the reactivity and transformation of materials like pseudoboehmite at elevated temperatures or under reactive conditions. nsf.govscm.comcambridge.org

While dedicated force fields explicitly developed and named for "this compound" are not identified in the public research, the progress in developing force fields for aluminum oxides, hydroxides, and oxyhydroxides provides the necessary tools and foundation for conducting large-scale simulations on systems containing the pseudoboehmite material found in this compound.

Emerging Research Frontiers and Interdisciplinary Studies Involving Versal 150

Integration of Versal 150 in Nanocomposite and Hybrid Material Systems

The integration of this compound into nanocomposite and hybrid material systems leverages its properties as a nanoscale or near-nanoscale component. Versal pseudoboehmite crystallites are reported to have a fibrous plate-like structure with nominal dimensions around 3.0 nm eurosupport.com. This fine structure and high surface area are advantageous for creating composite materials with tailored properties.

Versal aluminas, including pseudoboehmite, are utilized as binders in various applications eurosupport.com. Their ability to form stable dispersions and gels can facilitate the incorporation of other materials, leading to the formation of homogeneous composites. In ceramic applications, Versal aluminas are used in ceramic coatings eurosupport.com, where they can contribute to the mechanical strength, thermal stability, and surface properties of the final composite structure. The dispersibility of Versal pseudoboehmite, supplied as easily dispersed spray-dried powders, is crucial for achieving uniform distribution within a matrix material, which is essential for the performance of nanocomposites and hybrid systems eurosupport.com.

While specific detailed research findings on this compound nanocomposites were not extensively detailed in the search results, the general use of Versal aluminas as binders and in coatings indicates their potential as a component in developing advanced composite and hybrid materials. The nanoscale nature of the primary crystallites suggests that composites incorporating this compound could exhibit properties distinct from those using larger alumina (B75360) particles, potentially impacting mechanical reinforcement, thermal conductivity, or catalytic activity depending on the matrix material and processing.

Applications of this compound in Advanced Functional Materials (e.g., Membranes, Coatings, Composites)

This compound, as a form of pseudoboehmite, finds applications in the development of various advanced functional materials due to its chemical composition and structural characteristics. Its utility spans several domains, including catalysis, separation processes, and surface engineering.

A significant application area for Versal aluminas is in catalysis, where they serve as supports or components in catalyst formulations eurosupport.com. The high surface area and tunable pore structure of aluminas derived from pseudoboehmite are critical for providing active sites and facilitating mass transport in catalytic reactions. Versal gamma alumina, obtained by calcination of Versal pseudoboehmite, is available with tailored surface area and abrasive characteristics for various applications, including catalyst supports eurosupport.com.

In the realm of coatings, Versal aluminas are used in ceramic coatings and washcoat slurries eurosupport.com. These coatings can impart properties such as hardness, wear resistance, and chemical inertness to substrates. The ability to form stable aqueous slurries from Versal gamma alumina allows for its application in washcoating processes eurosupport.com.

While the search results also mentioned other "Versal" branded products like PIR insulation boards buildersinsulation.co.ukecotherm.co.ukinsulationwholesale.co.ukbuilderdepot.co.ukinsulationshop.coonlineinsulation-sales.comtradeinsulations.co.ukinsulationmarketplace.co.uktravisperkins.co.ukbuildersemporium.co.ukinsulationuk.co.ukbeesleyandfildes.co.uk, polyamide resins for coatings and adhesives (Versamid 150) ulprospector.comhuntsman.com, organic pigments (Versal Yellow 150) synthesia.eusynthesia.eu, and emulsifying systems (Versaflex V-150) crodabeauty.com, focusing strictly on this compound as the chemical compound (Boehmite), its primary functional material applications identified are in catalysis and various types of coatings and slurries. The versatility of the Versal alumina product line, stemming from the physical and rheological differences of its various forms, allows for tailored properties like density, porosity, acid stability, and thermal sintering characteristics for specific applications eurosupport.com.

Sustainability Aspects and Life Cycle Assessment of this compound Production and Utilization

Information specifically detailing the sustainability aspects and Life Cycle Assessment (LCA) of this compound (Boehmite) production and utilization was not prominently featured in the provided search results. However, the concept of LCA is a recognized methodology for evaluating the environmental impacts of products and processes throughout their life cycle, from raw material extraction to end-of-life disposal gaiacompany.iomdpi.com. LCAs are conducted to understand environmental footprints, quantify greenhouse gas emissions, and assess resource use gaiacompany.io.

While there were mentions of the sustainability of other "Versal" products, such as the EcoTherm Eco-Versal PIR insulation board contributing to reduced carbon emissions and improved energy ratings in buildings insulationmarketplace.co.uk, this relates to the application of a product containing a PIR core and aluminum facings, not the intrinsic sustainability of the this compound chemical compound (Boehmite) itself or its production process.

Conducting a comprehensive LCA for this compound would involve assessing the environmental inputs and outputs at each stage of its life cycle, including the extraction and processing of raw materials (primarily aluminum precursors), the energy consumption and emissions during manufacturing, potential impacts during transportation and use in various applications, and considerations for end-of-life management, such as recycling or disposal. The absence of specific data in the provided results highlights a potential area for further research and transparency within the industry regarding the environmental profile of this specific material.

Novel Characterization Methodologies for In-Situ Studies of this compound Transformations

Characterizing the transformations of materials like this compound (Boehmite) under various conditions is crucial for understanding their behavior and optimizing their performance in applications. In-situ characterization techniques allow for the observation of these transformations as they occur, providing dynamic insights that ex-situ methods cannot capture diva-portal.orgresearchgate.netoup.com.

While the search results did not detail novel in-situ methodologies specifically developed for this compound, they highlighted the importance and application of such techniques in materials research. For instance, in-situ studies using techniques like X-ray Diffraction (XRD) can track phase changes at elevated temperatures berkeley.edu. Transmission Electron Microscopy (TEM), particularly with in-situ heating capabilities and electron tomography, allows for real-time observation of morphological changes and sintering processes at the nanoscale researchgate.netoup.com. The UOP brochure on Versal aluminas mentions TEM data illustrating the fibrous plate-like structure of Versal pseudoboehmite crystallites and their retention of this morphology upon calcination to the gamma phase eurosupport.com. This demonstrates the application of TEM in characterizing the structural evolution of Versal materials.

Other advanced in-situ techniques mentioned in the search results, such as in-situ Auger electron spectroscopy (AES) and in-situ low-energy electron diffraction (LEED) for studying thin films diva-portal.org, or in-situ tensile testing combined with techniques like EBSD and DIC for analyzing deformation behavior researchgate.net, could potentially be adapted or applied to study this compound when it is incorporated into thin films, coatings, or composite structures subjected to mechanical stress or environmental changes. The development of novel characterization methodologies often involves combining existing techniques or developing specialized sample environments to probe material behavior under relevant operating conditions. Future research could focus on applying or developing such in-situ methods to gain a deeper understanding of this compound's transformations during processes like thermal treatment, hydration, or interaction with other components in complex material systems.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments using Versal 150’s adaptive architecture?

  • Methodological Guidance :

  • Define clear independent/dependent variables (e.g., clock frequency, power consumption, logic utilization) and align them with the research objective .
  • Document experimental protocols rigorously, including hardware configurations (e.g., Programmable Logic blocks, NoC settings) and software toolchain versions (Vivado/Vitis) .
  • Include raw data tables (e.g., timing reports, resource utilization) in supplementary materials to enable replication .
  • Validate results against baseline configurations (e.g., default IP core settings) to isolate variables .

Q. What methodologies ensure robust data collection and validation in this compound-based studies?

  • Best Practices :

  • Use standardized benchmarks (e.g., MLPerf Tiny for edge AI) to contextualize performance metrics .
  • Cross-validate results with simulation tools (e.g., QuestaSim) and on-chip measurements (e.g., Integrated Logic Analyzers) to address hardware-software discrepancies .
  • Apply statistical tests (e.g., ANOVA for power/performance trade-offs) to quantify uncertainty .
  • Reference prior studies on adaptive SoCs to identify common pitfalls (e.g., thermal throttling effects) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound performance analyses (e.g., latency vs. power efficiency)?

  • Analytical Framework :

  • Conduct sensitivity analyses to identify confounding variables (e.g., ambient temperature, DRAM bandwidth) .
  • Use FINER criteria to reassess hypotheses: Ensure results are Feasible (e.g., within thermal limits), Novel (e.g., novel NoC routing), and Ethically reported (e.g., disclose conflicts) .
  • Apply machine learning (e.g., regression models) to isolate nonlinear interactions between parameters .
  • Publish negative results (e.g., failed optimization attempts) to mitigate publication bias .

Q. What strategies optimize computational workflows for heterogeneous computing on this compound?

  • Technical Recommendations :

  • Leverage hardware-software co-design: Partition algorithms between AI Engines, Programmable Logic, and CPUs using tools like Vitis HLS .
  • Profile workloads using AMD’s Profiling and Debugging Toolkit to identify bottlenecks (e.g., memory contention in CCIX interfaces) .
  • Integrate adaptive runtime frameworks (e.g., OpenCL) to dynamically reconfigure resources based on workload demands .
  • Validate scalability via stress testing (e.g., increasing concurrent threads in AI Engine arrays) .

Methodological Resources

  • Data Presentation : Use structured tables for comparative analyses (Example):

    ParameterBaseline ConfigurationOptimized ConfigurationΔ (%)Uncertainty (±)
    Power (W)12.310.1-17.90.5
    Latency (ms)8.29.5+15.90.3
    Logic Utilization78%85%+9.02.0
  • Ethical & Reproducibility Standards :

    • Disclose toolchain versions (e.g., Vivado 2023.1) and hardware revisions (e.g., XCVC1902) .
    • Archive datasets and code in repositories like Zenodo or IEEE DataPort .
    • Adhere to FPGA research ethics: Avoid overclaiming performance gains without peer-reviewed validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.